molecular formula C20H23N5O4S B2757256 4-(dipropylsulfamoyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-60-7

4-(dipropylsulfamoyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2757256
CAS RN: 862809-60-7
M. Wt: 429.5
InChI Key: UQBSRELGGMUIKC-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Chemical Reactions and Synthesis Methods :

    • Tsuge and Mataka (1971) explored the reaction of benzamide with thionyl chloride, leading to the production of N-sulfinylbenzamide, which is relevant to understanding the chemical behavior and synthesis of related compounds including those with 1,3,4-oxadiazole rings (Tsuge & Mataka, 1971).
  • Synthesis of Biologically Active Compounds :

    • Kharchenko, Detistov, and Orlov (2008) investigated the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which are bicyclic systems with potential biological activity, highlighting the importance of 1,3,4-oxadiazole derivatives in pharmaceutical chemistry (Kharchenko, Detistov, & Orlov, 2008).
  • Antimicrobial and Anti-Cancer Properties :

    • Gangapuram and Redda (2009) synthesized substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, which were evaluated for their anti-inflammatory and anti-cancer properties. This study illustrates the potential therapeutic applications of these compounds (Gangapuram & Redda, 2009).
  • Analytical Applications :

    • Toyo’oka et al. (1991) discussed the development of precolumn fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography. This research is important for the analysis of various compounds, including those related to 4-(dipropylsulfamoyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide (Toyo’oka et al., 1991).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-3-13-25(14-4-2)30(27,28)16-10-8-15(9-11-16)18(26)22-20-24-23-19(29-20)17-7-5-6-12-21-17/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSRELGGMUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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